2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is of interest due to its potential biological activities and its structural uniqueness, which combines a triazine ring with sulfanyl and sulfamoyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring . The final step involves the acylation of the triazine derivative with 4-sulfamoylphenyl acetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for the triazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their activity . The sulfamoyl group can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-methoxyphenyl)acetamide
- **2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a triazine ring with both sulfanyl and sulfamoyl functional groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that combines a triazine moiety with sulfamoyl and acetamide functionalities. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C26H20N6O3S3, with a molecular weight of 560.67 g/mol. The structure features a triazine ring that is known for its interaction with various biological targets, potentially inhibiting specific enzymes or receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazine moiety may inhibit enzymes involved in cellular proliferation and survival pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
- Antitumor Activity : Triazines are often studied for their potential antitumor effects due to their ability to disrupt cancer cell metabolism.
Antimicrobial Activity
A study evaluated the antibacterial effects of triazine derivatives using the agar diffusion method against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties .
Antitumor Activity
In vitro studies have demonstrated that derivatives of triazines can inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The most active compounds showed IC50 values significantly lower than traditional therapies like Irosustat . This suggests that this compound may also be a candidate for further development as an antitumor agent.
Case Study 1: Synthesis and Evaluation
A research group synthesized several sulfamoylated triazine derivatives and evaluated their biological activity. Among these derivatives, those containing the sulfamoyl group exhibited enhanced inhibitory effects on STS compared to their non-sulfamoylated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of similar compounds revealed that modifications at specific positions on the phenyl ring significantly impacted biological activity. For instance, substituents such as fluorine at the meta position increased STS inhibition potency . This finding emphasizes the need for careful design in developing new therapeutic agents based on this scaffold.
Data Tables
Properties
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c18-27(24,25)14-8-6-13(7-9-14)20-16(23)11-26-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNSDGHKHROAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.